(S,S)-Et-DUPHOS-Rh

Overview

Description

(S,S)-Et-DUPHOS-Rh is a chiral rhodium complex derived from the ethyl-substituted DUPHOS ligand (1,2-bis((2S,5S)-2,5-diethylphospholano)benzene). It is widely employed in asymmetric hydrogenation reactions due to its exceptional enantioselectivity (typically >95% ee) and broad substrate tolerance . The ligand’s stereochemical configuration (S,S) and ethyl substituents enhance steric and electronic tuning, enabling high catalytic efficiency even at low catalyst loadings (S/C ratios up to 5,000) . Key applications include the synthesis of non-natural amino acids (e.g., bromotryptophan derivatives) and complex natural products like (+)-naseseazines A/B .

Preparation Methods

Synthetic Routes to (S,S)-Et-DUPHOS-Rh

General Synthetic Strategy

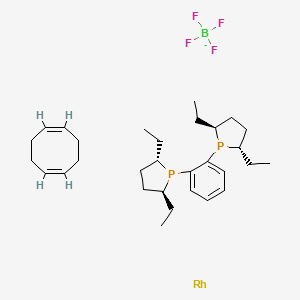

The preparation of this compound typically involves the coordination of the chiral Et-DUPHOS ligand to a rhodium precursor, often [Rh(COD)2]BF4, through ligand exchange reactions. The general synthetic scheme is:

-

- Rhodium precursor: [Rh(COD)2]BF4 or related rhodium(I) complexes.

- Chiral ligand: (S,S)-Et-DUPHOS, synthesized or commercially obtained.

-

- The Et-DUPHOS ligand is introduced to the rhodium precursor under inert atmosphere.

- The reaction proceeds via displacement of one COD ligand by the bidentate Et-DUPHOS ligand.

- The product is isolated as the cationic rhodium complex with BF4^- as the counterion.

Specific Synthetic Details

- Ligand Synthesis : Et-DUPHOS ligand is synthesized from chiral phospholane precursors, typically via multi-step routes involving phosphination and cyclization to form the 2,5-diethylphospholane rings attached to a benzene backbone.

- Complex Formation : The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under nitrogen or argon atmosphere to prevent oxidation.

- Counterion Variations : While BF4^- is common, other anions like BARF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) have been used to enhance solubility in supercritical CO2 and modify catalytic properties.

Research Findings on Preparation and Characterization

| Aspect | Details | Reference |

|---|---|---|

| Catalyst Precursor | [Rh(COD)2]BF4 | |

| Ligand Coordination | Ligand exchange under inert atmosphere, room temperature to mild heating | |

| Purification | Crystallization, column chromatography, confirmed by X-ray crystallography | |

| Counterion Effects | BF4^- common; BARF anion improves solubility and catalytic behavior in scCO2 | |

| Catalyst Stability | Stable under mild conditions; sensitive to air and moisture | |

| Spectroscopic Identification | 1H NMR (COD peaks at 2.4 and 5.09 ppm), 19F NMR for BF4^- or BARF anions |

Process Considerations for Industrial Preparation

- Scalability : The synthesis of this compound is amenable to scale-up. Industrial processes emphasize:

- Reaction Conditions :

- Mild temperatures (room temperature to 40°C).

- Inert atmosphere to prevent oxidation.

- Use of solvents like methanol or dichloromethane depending on downstream applications.

- Catalyst Loading and Activity :

Summary Table of Preparation Parameters

Chemical Reactions Analysis

Asymmetric Hydrogenation

The primary application of (S,S)-Et-DUPHOS-Rh is in the asymmetric hydrogenation of various substrates, including α-aminomethylacrylates and enol esters. The effectiveness of this catalyst has been demonstrated through multiple studies.

Influence of Reaction Conditions

The performance of this compound is sensitive to several reaction parameters:

Comparative Studies with Other Catalysts

Research indicates that this compound outperforms other phosphine-based catalysts such as Me-DUPHOS and iPr-DUPHOS in terms of enantioselectivity and reactivity. For example:

-

In comparative studies, while Me-DUPHOS achieved about 68% ee, (S,S)-Et-DUPHOS consistently delivered above 90% ee under similar conditions .

Mechanistic Insights

The mechanism of action for this compound involves the formation of a catalytically active rhodium species through ligand exchange processes. This active species facilitates the hydrogenation by coordinating to the substrate and enabling the addition of hydrogen across double bonds.

Kinetic Studies

Kinetic investigations reveal distinct induction periods during which the catalyst activates before reaching steady-state activity. These periods are crucial for understanding how different preparation methods influence catalytic efficiency.

Scientific Research Applications

(S,S)-Et-DUPHOS-Rh has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a catalyst in asymmetric hydrogenation reactions to synthesize chiral molecules. It is also employed in the development of new catalytic processes and the study of reaction mechanisms.

Biology: In biology, this compound is used to synthesize chiral compounds that are used as probes or inhibitors in biochemical studies. These compounds help in understanding the role of chirality in biological systems.

Medicine: In medicine, this compound is used in the synthesis of chiral pharmaceuticals. The high enantioselectivity of the catalyst ensures the production of drugs with the desired therapeutic activity and minimal side effects.

Industry: In the industrial sector, this compound is used in the large-scale production of chiral intermediates and fine chemicals. Its efficiency and selectivity make it a valuable tool in the manufacturing of high-value products.

Mechanism of Action

The mechanism of action of (S,S)-Et-DUPHOS-Rh involves the coordination of the rhodium center with the substrate, followed by the transfer of hydrogen atoms to the substrate. The chiral environment created by the (S,S)-Et-DUPHOS ligand ensures that the hydrogenation occurs in a highly enantioselective manner. The molecular targets and pathways involved in the reactions catalyzed by this compound are primarily related to the formation of chiral centers in the substrate molecules.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : Rh(C₈H₁₂)(C₂₂H₃₆P₂)⁺ CF₃SO₃ .

- Catalytic Efficiency : Operates under mild conditions (e.g., 40 bar H₂, 6 hours) .

- Safety Profile : Classified as a skin/eye irritant (GHS Category 2) with acute oral toxicity (Category 4) .

Me-DUPHOS-Rh

- Structural Difference : Methyl groups replace ethyl groups on the phospholane rings.

- Performance: Substrate Scope: Less effective for bulky substrates (e.g., β-substituted enol esters) due to reduced steric bulk . Selectivity: Lower enantioselectivity (85–95% ee) in hydrazine hydrogenation compared to Et-DUPHOS-Rh (>90% ee) . Efficiency: Requires higher catalyst loadings (S/C ~200 vs. 500–5,000 for Et-DUPHOS-Rh) .

BPE-Rh Catalysts

- Ligand Design : Biphenylphosphine ligands with ethylene backbones.

- Performance: Reactivity: Limited efficacy in C=N bond hydrogenation (e.g., imines), whereas Et-DUPHOS-Rh successfully reduces N-acylhydrazones . Solvent Sensitivity: Requires polar solvents (e.g., MeOH), while Et-DUPHOS-Rh tolerates non-polar solvents (e.g., DCM) .

BINAP-Rh Complexes

- Ligand Rigidity : Binaphthyl backbone imposes rigid chiral environments.

- Performance :

Data Tables

Table 1: Catalytic Performance in Asymmetric Hydrogenation

Table 2: Solvent Effects on this compound Catalysis

| Solvent | Conversion (%) | ee (%) | Notes | |

|---|---|---|---|---|

| DCM | 95 | 99 | Optimal for steric substrates | |

| THF | 90 | 97 | Moderate reactivity | |

| MeOH | 40 | 85 | Poor due to ligand instability |

Critical Research Findings

- Broad Substrate Tolerance : Et-DUPHOS-Rh hydrogenates E/Z isomeric mixtures of itaconates without prior separation, converging to a single enantiomer .

- Industrial Relevance : Used in the synthesis of migraine drug intermediates (e.g., ubrogepant) via Heck reaction and hydrogenation cascades .

- Limitations : Incompatible with unprotected carboxylic acids or N-termini, requiring protective group strategies .

Biological Activity

(S,S)-Et-DUPHOS-Rh is a chiral rhodium complex that plays a significant role in asymmetric catalysis, particularly in hydrogenation reactions. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and the synthesis of biologically active compounds. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily linked to its catalytic properties in asymmetric hydrogenation reactions. It facilitates the reduction of various substrates, leading to the formation of enantiomerically enriched products. The mechanism involves the coordination of the substrate to the rhodium center, followed by hydrogen transfer from a donor molecule.

Case Studies

- Asymmetric Hydrogenation of α-Aminomethylacrylates

- Hydrogenation of α,β-Unsaturated Phosphonates

- Catalytic Performance in Pharmaceutical Synthesis

Data Tables

| Substrate Type | Conditions | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| α-Aminomethylacrylates | Room Temperature, 50 psi H₂ | >98 | >99 |

| α,β-Unsaturated Phosphonates | THF, 50 psi H₂ | 95 | 90 |

| N-aroylhydrazones | Ambient Temperature | >90 | >90 |

Research Findings

- Enantioselectivity and Reactivity

- Biological Implications

- Pharmacological Applications

Q & A

Basic Research Questions

Q. How is (S,S)-Et-DUPHOS-Rh synthesized, and what analytical methods confirm its structural integrity?

- Methodological Answer : The synthesis involves reacting a chiral bis(phospholane) ligand with a rhodium precursor (e.g., Rh(COD)₂⁺) in anhydrous conditions. Characterization typically employs multinuclear NMR (³¹P, ¹H) to verify ligand coordination and metal center geometry. X-ray crystallography is critical for confirming absolute stereochemistry, as highlighted in studies using analogous rhodium complexes .

Q. What are the standard applications of this compound in asymmetric catalysis?

- Methodological Answer : The catalyst is widely used in asymmetric hydrogenation of dehydroamino acids and α,β-unsaturated esters. For example, it achieved 94% enantiomeric excess (ee) in the hydrogenation of a dehydroalanine derivative (155 → 152) under optimized conditions (ethyl acetate, H₂ pressure) . Reaction protocols recommend pre-activation of the catalyst under hydrogen and strict control of substrate purity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantioselectivity when using this compound across substrates?

- Methodological Answer : Contradictions often arise from substrate-catalyst steric mismatches or solvent effects. Systematic screening using a Design of Experiments (DoE) approach—varying solvent polarity, temperature, and H₂ pressure—can isolate critical variables. Comparative NMR studies of catalyst-substrate adducts may reveal non-productive binding modes .

Q. What strategies optimize the catalytic activity of this compound in sterically hindered systems?

- Methodological Answer : Modifying reaction media (e.g., ionic liquids) or introducing co-catalysts (e.g., Lewis acids) can enhance turnover. For example, adding Mg(OTf)₂ improved enantioselectivity in a case study by stabilizing the transition state . Kinetic studies (e.g., in situ IR monitoring) are recommended to identify rate-limiting steps.

Q. Which advanced analytical techniques validate the stability of this compound under reaction conditions?

- Methodological Answer : High-pressure NMR and in situ X-ray absorption spectroscopy (XAS) track structural changes during catalysis. Stability tests under inert atmospheres (e.g., glovebox experiments) prevent oxidation, while MSDS data advise storage at −20°C in sealed ampules .

Q. How does this compound compare to other chiral Rh catalysts (e.g., (R,R)-Et-DUPHOS-Rh) in stereochemical outcomes?

- Methodological Answer : Enantiomeric pairs often exhibit mirror-image selectivity. For instance, (R,R)-Et-DUPHOS-Rh produced the opposite enantiomer (84% ee) in a hydrogenation of methyl (Z)-α-acetamidocinnamate. Cross-referencing crystallographic data and computational models (DFT) clarifies stereoelectronic influences .

Q. What protocols ensure reproducibility in catalytic cycles involving this compound?

- Methodological Answer : Strict adherence to anhydrous conditions (Schlenk techniques) and standardized substrate/catalyst ratios (e.g., 1:1000 S/C) are essential. Reporting full experimental metadata (e.g., H₂ purity, solvent water content) in publications mitigates reproducibility issues .

Q. Data-Driven and Contradiction Analysis

Q. How should researchers address conflicting kinetic data in this compound-mediated reactions?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments. For example, contradictory rate laws may arise from mass transfer limitations; testing in stirred-tank reactors with variable agitation rates can clarify kinetics .

Q. What statistical methods are appropriate for analyzing enantioselectivity trends in high-throughput screenings?

Properties

IUPAC Name |

cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36P2.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOPHSBHVOCZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48BF4P2Rh- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213343-64-7, 228121-39-9 | |

| Record name | Rhodium â?º (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98+% (S,S)-Et-DUPHOS-Rh | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.